![molecular formula C10H14N2O3 B3259429 Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride CAS No. 31847-22-0](/img/structure/B3259429.png)
Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves the reaction of Ethyl N- (2-methoxy-4-nitrophenyl)carbamate with hydrogen chloride, water, and iron in ethanol at 65℃ for 15 minutes . The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate . The organic phase is washed with water and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo . The crude product is dissolved in ethanol, and the procedure is repeated to yield the title compound as a dark oil .Scientific Research Applications
Pharmaceuticals
This compound could be used in the pharmaceutical industry for the development of new drugs. The presence of the amine and carbamate groups in its structure could make it a potential candidate for drug development, as these functional groups are often found in bioactive compounds .
Biological Research
The compound could be used in biological research, particularly in studies related to enzyme inhibition . The presence of the amine and carbamate groups could potentially interact with enzymes and inhibit their activity.
Antiviral Research
The structure of this compound is similar to indole derivatives, which have shown antiviral activity . Therefore, it could potentially be used in antiviral research.
Anti-inflammatory Research
Similar to its potential antiviral applications, this compound could also be used in anti-inflammatory research. Indole derivatives have shown anti-inflammatory activity, suggesting that this compound could have similar properties .
Anticancer Research
This compound could potentially be used in anticancer research. The presence of the amine and carbamate groups, which are often found in anticancer drugs, suggests that this compound could have anticancer properties .
properties
IUPAC Name |
ethyl N-(4-amino-2-methoxyphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVJCXQNWVQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-2-methoxyphenyl)carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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